molecular formula C18H18BrN5O3 B2570665 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-37-6

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2570665
CAS RN: 899973-37-6
M. Wt: 432.278
InChI Key: JNLCVJJYRAUGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O3 and its molecular weight is 432.278. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

A study by Albericio and Bárány (2009) highlights the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This approach facilitates the synthesis of peptide chains and demonstrates its application through the synthesis of specific peptides, showcasing the potential utility of similar compounds in peptide synthesis methodologies Albericio & Bárány, 2009.

Preparation of Triazole-Based Scaffolds

Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition to synthesize 5-amino-1,2,3-triazole-4-carboxylates, aimed at creating triazole-based scaffolds for peptidomimetics or biologically active compounds. This research indicates the compound's role in developing molecules with potential biological activities, including HSP90 inhibitors Ferrini et al., 2015.

Anticancer Evaluation

Bekircan et al. (2008) explored the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of cancer cell lines. This study showcases the potential of triazole derivatives in the development of new anticancer agents Bekircan et al., 2008.

Antimicrobial Activities

Research by Bektaş et al. (2007) on new 1,2,4-triazole derivatives demonstrated their antimicrobial activities against various microorganisms, indicating the utility of triazole compounds in developing antimicrobial agents Bektaş et al., 2007.

Synthesis of Triazole-Containing Dipeptides

Kemskiy et al. (2018) reported on the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines, derived from 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides. This work contributes to the synthesis of structurally novel dipeptides that could serve as turn inducers in peptides, further emphasizing the versatility of triazole derivatives in synthesizing complex molecules Kemskiy et al., 2018.

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-26-14-8-7-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCVJJYRAUGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.